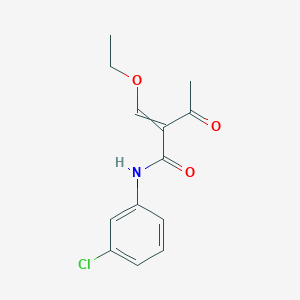
Methyl 4-chloro-2-methyl-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-methyl-4-oxobutanoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-methyl-4-oxobutanoate can be synthesized through the reaction of monomethyl succinate with oxalyl chloride in the presence of methylene chloride and N,N-dimethylformamide. The reaction typically proceeds with high yield under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-2-methyl-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-2-methyl-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of various chemicals and intermediates for industrial processes
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-2-methyl-4-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-chloro-4-oxobutanoate
- Methyl 4-oxobutanoate
- Methyl 4-chloro-3-oxo-butanoate
Uniqueness
Methyl 4-chloro-2-methyl-4-oxobutanoate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
59700-83-3 |
|---|---|
Fórmula molecular |
C6H9ClO3 |
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
methyl 4-chloro-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/C6H9ClO3/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3 |
Clave InChI |
XUMTXUCNMLJENC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)
![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)

![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)



![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)

![6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14596786.png)


![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)
